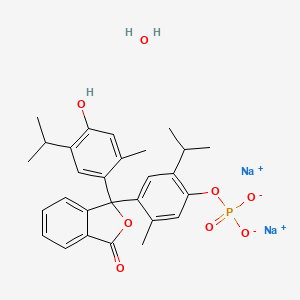

Thymolphthalein monophosphate disodium salt hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thymolphthalein monophosphate disodium salt hydrate is a chemical compound with the empirical formula C28H29Na2O7P · xH2O and a molecular weight of 554.48 (anhydrous basis) . It is commonly used as a chromogenic substrate for the determination of acid and alkaline phosphatases, which are enzymes that play crucial roles in various biological processes .

Mechanism of Action

Target of Action

Thymolphthalein monophosphate disodium salt hydrate primarily targets acid phosphatase and alkaline phosphatase enzymes . These enzymes play a crucial role in the hydrolysis of phosphate esters, contributing to various biological processes such as energy metabolism and signal transduction .

Mode of Action

This compound acts as a substrate for acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated . This liberation is conveniently measured by increasing the pH of the medium, which produces a color and also stops the hydrolysis .

Biochemical Pathways

The compound affects the biochemical pathways involving acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction leads to changes in the pH, affecting the downstream processes that are pH-dependent .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in pH due to the liberation of thymolphthalein . This change in pH can influence various cellular processes, particularly those that are pH-dependent .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the medium can affect the enzymatic reaction and the subsequent liberation of thymolphthalein . Additionally, factors such as temperature and the presence of other substances in the medium could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

Thymolphthalein monophosphate disodium salt hydrate plays a significant role in biochemical reactions, particularly in the enzymatic activity of acid phosphatase and alkaline phosphatase . During the enzymatic reaction, thymolphthalein is liberated, which elevates the medium’s pH, facilitating easy detection through color production and halts hydrolysis .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for acid phosphatase and alkaline phosphatase . The liberation of thymolphthalein during the enzymatic reaction can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes such as acid phosphatase and alkaline phosphatase . The compound serves as a substrate for these enzymes, and during the enzymatic reaction, thymolphthalein is released . This release of thymolphthalein can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its role as a substrate for enzymatic reactions . Over time, the compound is consumed in the enzymatic reaction, leading to the liberation of thymolphthalein

Metabolic Pathways

This compound is involved in the metabolic pathways related to the activity of acid phosphatase and alkaline phosphatase . The compound interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role as a substrate for specific enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thymolphthalein monophosphate disodium salt hydrate involves the reaction of thymolphthalein with phosphoric acid in the presence of sodium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Thymolphthalein monophosphate disodium salt hydrate primarily undergoes hydrolysis reactions. In the presence of acid or alkaline phosphatases, the compound is hydrolyzed to release thymolphthalein, which can be detected by a color change .

Common Reagents and Conditions

Reagents: Acid phosphatase, alkaline phosphatase, sodium hydroxide, phosphoric acid.

Conditions: Controlled pH and temperature to facilitate the hydrolysis reaction.

Major Products Formed

The major product formed from the hydrolysis of this compound is thymolphthalein, which is a chromogenic compound that changes color upon pH increase .

Scientific Research Applications

Thymolphthalein monophosphate disodium salt hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- Phenolphthalein monophosphate disodium salt

- Nitrophenyl phosphate disodium salt

- Bromothymol blue phosphate disodium salt

Uniqueness

Thymolphthalein monophosphate disodium salt hydrate is unique due to its high specificity and sensitivity as a chromogenic substrate for phosphatase enzymes. Unlike other similar compounds, it provides a distinct color change that is easily detectable, making it highly valuable in various analytical and diagnostic applications .

Biological Activity

Thymolphthalein monophosphate disodium salt hydrate is a compound widely used in biochemical assays, particularly for its role as a substrate for acid and alkaline phosphatases. This article delves into its biological activity, mechanisms of action, and applications in research and clinical settings.

- Molecular Formula : C28H31Na2O8P

- Molecular Weight : 572.49 g/mol

- CAS Number : 123359-43-3

- Appearance : White crystalline powder

This compound functions primarily as a chromogenic substrate for the enzymes acid phosphatase and alkaline phosphatase . Upon enzymatic hydrolysis, it releases thymolphthalein, which undergoes a color change in response to pH variations, facilitating the detection of enzyme activity.

Target Enzymes

- Acid Phosphatase

- Alkaline Phosphatase

Mode of Action

- Substrate Interaction : The compound is hydrolyzed by the target enzymes.

- Color Change : The release of thymolphthalein leads to a detectable color change, indicating enzymatic activity.

- pH Sensitivity : The reaction's environment significantly influences the enzymatic activity and the subsequent colorimetric response.

Biochemical Pathways

Thymolphthalein monophosphate is integral to various biochemical pathways involving phosphate metabolism. Its hydrolysis products can affect cellular processes by altering local pH levels, which can influence enzyme activities and metabolic pathways.

Applications in Research and Medicine

This compound has diverse applications across several fields:

- Biochemical Assays : Utilized for measuring enzyme activities in biological samples.

- Clinical Diagnostics : Employed in diagnostic tests to assess acid phosphatase levels, particularly in prostate cancer screening.

- Quality Control : Used in biopharmaceutical production to monitor enzyme activity.

Case Study 1: Enzyme Activity Measurement

A study published in Clinical Chemistry demonstrated that sodium thymolphthalein monophosphate provides greater specificity for prostatic acid phosphatase compared to traditional substrates. This specificity enhances diagnostic accuracy in clinical settings, particularly for prostate cancer detection .

Case Study 2: Hydrolysis Reaction Analysis

Research indicated that the hydrolysis of thymolphthalein monophosphate is pH-dependent, with optimal conditions defined for maximum enzyme activity. The study highlighted the importance of maintaining controlled pH levels during assays to ensure reliable results .

Data Table: Comparison of Substrates for Acid Phosphatase

| Substrate | Specificity | Sensitivity | Color Change | Reference |

|---|---|---|---|---|

| Thymolphthalein Monophosphate | High | Good | Yes | Roy et al., 1971 |

| p-Nitrophenyl Phosphate | Moderate | Moderate | Yes | Morin et al., 1973 |

| Phenyl Phosphate | Low | Low | Yes | Various studies |

Properties

IUPAC Name |

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2Na.H2O/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;;/h7-16,29H,1-6H3,(H2,31,32,33);;;1H2/q;2*+1;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAAAGIFNPRCKZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.O.[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31Na2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.